6,7-Dihydro-4,9-dimethoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4,9-dimethoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one involves several steps. One common method includes the treatment of visnagin-9-sulphonyl esters with secondary amines to produce substituted derivatives . Another method involves the use of potassium hydroxide in ethanol at reflux temperature to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Ammi visnaga, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4,9-dimethoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of secondary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Industry: Used in the production of diagnostic assays and other analytical applications.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4,9-dimethoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating ion channels and receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Cnidilin: Another furochromone derivative with similar pharmacological properties.
Isobergapten: A related compound with distinct chemical structure and effects.
Uniqueness
6,7-Dihydro-4,9-dimethoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
3380-63-0 |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4,9-dimethoxy-7-methyl-6,7-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H14O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-5,7H,6H2,1-3H3 |
InChI Key |
NFGITZRVXSPEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Origin of Product |
United States |
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